Home > Products > Screening Compounds P49135 > Propyphenazone-metamizol
Propyphenazone-metamizol - 124779-64-2

Propyphenazone-metamizol

Catalog Number: EVT-1175438
CAS Number: 124779-64-2
Molecular Formula: C27H34N5NaO5S
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Propyphenazone is a pyrazolone derivative, while metamizol (also known as dipyrone) is an analgesic and antipyretic drug. Both compounds belong to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Propyphenazone is often used in combination with other analgesics to enhance pain relief and is commonly found in over-the-counter medications in various countries .

Synthesis Analysis

The synthesis of propyphenazone typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde. A classical method for synthesizing pyrazolones, including propyphenazone, is the reaction between hydrazines and β-keto esters under acidic or basic catalytic conditions. For example, using piperidine as a base in ethanol can facilitate this reaction. The general reaction scheme can be summarized as follows:

  1. Condensation Reaction: Phenylhydrazine reacts with 4-acetylphenol to form propyphenazone.
  2. Catalytic Conditions: The reaction may require heating and the presence of an organic solvent.
  3. Purification: The resulting compound is typically purified through recrystallization or chromatography .
Molecular Structure Analysis

Propyphenazone has a molecular formula of C13_{13}H16_{16}N2_{2}O, with a molecular weight of approximately 220.28 g/mol. Its structure features a pyrazolone ring fused with an aromatic system, which is crucial for its pharmacological activity. The compound's structural representation indicates the presence of two functional groups: the pyrazolone moiety and the phenyl group.

  • Key Structural Features:
    • Pyrazolone ring (five-membered ring containing two nitrogen atoms).
    • Aromatic phenyl group that enhances lipophilicity and biological activity .
Chemical Reactions Analysis

Propyphenazone undergoes various chemical reactions that are essential for its pharmacological function:

  1. Hydrolysis: In biological systems, propyphenazone can be hydrolyzed to yield active metabolites.
  2. Oxidation: Metamizol is metabolized in the liver to form N-methyl-4-aminoantipyrine, which is further oxidized to other metabolites.
  3. Conjugation: The metabolites may undergo conjugation reactions (e.g., glucuronidation) to enhance solubility and facilitate excretion .
Mechanism of Action

The mechanism of action of propyphenazone-metamizol primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins—compounds that mediate inflammation and pain. Additionally, metamizol acts centrally in the central nervous system to modulate pain perception.

  • Key Points:
    • Propyphenazone exhibits analgesic effects by reducing pain signaling pathways.
    • It may also have antipyretic effects by acting on the hypothalamus to regulate body temperature .
Physical and Chemical Properties Analysis

Propyphenazone exhibits specific physical and chemical properties that are relevant for its application:

  • Appearance: Typically exists as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water.
  • Melting Point: Approximately 135–140 °C.
  • pH Stability: Stable across a wide pH range but may degrade under extreme acidic or basic conditions .
Applications

Propyphenazone-metamizol has several scientific and therapeutic applications:

  1. Pain Management: Widely used as an analgesic for various types of pain including headaches, dental pain, and postoperative pain.
  2. Antipyretic Use: Effective in reducing fever associated with infections or other medical conditions.
  3. Combination Therapy: Often combined with other analgesics to enhance efficacy and reduce side effects associated with higher doses of single agents.
  4. Research Applications: Investigated for its potential role in treating inflammatory conditions due to its anti-inflammatory properties .
Introduction to Pyrazolone Derivatives

Pyrazolone derivatives constitute a significant class of five-membered heterocyclic compounds characterized by a core structure containing two adjacent nitrogen atoms and an exocyclic carbonyl group. These compounds demonstrate remarkable pharmacological versatility, encompassing analgesic, antipyretic, anti-inflammatory, and antimicrobial properties. Within this chemical family, Propyphenazone (1,5-Dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one) and Metamizol (sodium [(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonate) represent clinically significant agents despite their structural similarities. Their molecular frameworks originate from the pyrazolone nucleus, which facilitates diverse biological interactions through distinct mechanisms. The structural modifications at the C-4 position—exemplified by Propyphenazone's isopropyl group and Metamizol's methylaminomethanesulfonate moiety—dictate their pharmacological profiles and metabolic fates, positioning them as valuable therapeutic agents for pain and fever management within specific regulatory frameworks [2] [6] [8].

Pharmacological Classification of Propyphenazone and Metamizol

Propyphenazone and Metamizol share a pyrazolone foundation but exhibit distinct pharmacological classifications and mechanisms of action. Propyphenazone functions primarily as a non-selective cyclooxygenase (COX) inhibitor, exerting analgesic and antipyretic effects through reversible inhibition of both COX-1 and COX-2 isoforms. This inhibition disrupts prostaglandin synthesis from arachidonic acid, thereby reducing inflammatory mediators responsible for pain and fever signaling. Its structure-activity relationship highlights the importance of the lipophilic isopropyl group at C-4, which enhances membrane permeability and target engagement within the COX enzyme active site [6] [9].

In contrast, Metamizol operates through a multi-mechanistic and non-opioid pathway, classified as a pro-drug. Its rapid hydrolysis in vivo yields active metabolites, notably 4-Methylaminoantipyrine (4-MAA) and 4-Aminoantipyrine (4-AA). These metabolites are implicated in:

  • Central Cannabinoid System Activation: Modulation of the endocannabinoid system contributes to its analgesic effect.
  • Prostaglandin Inhibition: Weak inhibition of prostaglandin synthesis, distinct from traditional NSAIDs.
  • Opioid System Modulation: Indirect activation of spinal opioid receptors.
  • L-Type Calcium Channel Blockade: Inhibition of calcium influx in neurons and smooth muscle, reducing nociceptive signaling and potentially contributing to spasmolytic effects [2] [6].

Consequently, Metamizol demonstrates potent analgesic and spasmolytic activity, particularly effective against colicky pain, with a comparatively weaker direct anti-inflammatory effect than Propyphenazone. This mechanistic divergence underpins their differing clinical applications.

Table 1: Pharmacological Classification and Mechanism Comparison of Propyphenazone and Metamizol

FeaturePropyphenazoneMetamizol
Primary MechanismNon-selective COX inhibitionMulti-mechanistic (Pro-drug)
Key Active EntitiesParent compoundMetabolites (4-Methylaminoantipyrine, 4-Aminoantipyrine)
Prostaglandin Synthesis InhibitionModerate to StrongWeak
Central EffectsLimitedSignificant (Cannabinoid/Opioid modulation)
Spasmolytic EffectAbsentPresent
Primary ActionsAnalgesic, Antipyretic, Anti-inflammatoryAnalgesic (strong), Antipyretic, Spasmolytic
Clinical ApplicationsMild-moderate pain, Fever reductionModerate-severe pain (esp. colic), Post-op pain, Fever

Historical Development and Clinical Adoption

The development of pyrazolone-derived therapeutics began with Ludwig Knorr's seminal synthesis of antipyrine (phenazone) in 1883 via condensation of ethyl acetoacetate with phenylhydrazine. This breakthrough established the pyrazolone scaffold as a critical pharmacophore for analgesia and antipyresis [4] [8].

Propyphenazone emerged as a structural analogue designed to optimize the pharmacokinetic and safety profile of earlier pyrazolones. Patented in 1931, it features an isopropyl substituent at the C-4 position, replacing the methylamine group found in aminophenazone. This modification aimed to reduce metabolic activation pathways linked to adverse events like agranulocytosis associated with earlier compounds. Propyphenazone gained regulatory approval in the 1950s and became widely adopted, particularly in Europe and Asia, often formulated in combination with other analgesics like paracetamol and caffeine for headache disorders [5] [7].

Metamizol (Dipyrone), synthesized earlier in 1920 and introduced clinically in 1922, represented a significant innovation through sulfonation of the pyrazolone nitrogen. This modification enhanced water solubility and altered the mechanism of action. Metamizol achieved widespread global use in the mid-20th century due to its potent analgesic and spasmolytic effects. However, safety concerns regarding agranulocytosis led to market withdrawal or severe restrictions in numerous countries (e.g., USA, UK, Sweden, Japan) starting in the 1970s. Despite this, it remains a first-line option for acute pain and fever in specific regions (e.g., Germany, Spain, parts of Latin America, India), subject to strict prescription regulations and monitoring [2] [6] [7].

The combination of Propyphenazone and Metamizol leverages their complementary mechanisms. Propyphenazone provides peripheral anti-inflammatory and COX-inhibitory effects, while Metamizol metabolites offer central analgesia and spasmolysis. This synergistic profile proved particularly valuable in managing complex pain states like migraines and severe visceral pain, ensuring the combination's continued clinical relevance in specific therapeutic contexts where regulatory frameworks permit its use [5] [7].

Table 2: Key Historical Milestones in the Development of Propyphenazone and Metamizol

YearEventCompound/CombinationSignificance
1883Knorr synthesizes Antipyrine (Phenazone)PhenazoneEstablishes pyrazolone core as analgesic/antipyretic
1920Synthesis of Metamizol (Dipyrone)MetamizolIntroduction of sulfonate group enhancing solubility
1922Clinical introduction of MetamizolMetamizolBecomes widely used analgesic/antipyretic
1931Patenting of PropyphenazonePropyphenazoneIsopropyl substitution at C-4
1950sPropyphenazone approved and marketedPropyphenazoneAdopted as alternative to aminophenazone
1970sMarket withdrawals of Metamizol beginMetamizolDue to agranulocytosis concerns (e.g., USA, UK, Sweden)
Late 20th CCombination formulations developedPropyphenazone + MetamizolSynergistic use for migraine and severe pain
PresentRestricted but ongoing use in specific regionsBoth, especially combinationWhere regulatory benefits outweigh perceived risks

Structural and Functional Distinctions Within the Pyrazolone Class

Despite sharing the 5-membered 1,2-dihydropyrazol-3-one core, Propyphenazone and Metamizol exhibit profound structural differences that dictate their functional properties, metabolic pathways, and pharmacological profiles.

Core Structure and Key Substituents:

  • Propyphenazone (C₁₄H₁₈N₂O): Features a simple lipophilic structure. Its defining characteristics are:
  • A phenyl ring at N-2 (C-2 position in tautomeric forms).
  • Methyl groups at N-1 and C-5.
  • An isopropyl group (-CH(CH₃)₂) directly attached to C-4. This alkyl substituent enhances lipophilicity, facilitating passive diffusion across biological membranes and access to the hydrophobic COX enzyme active site. Its structure allows it to act directly as the pharmacologically active entity [5] [9] [10].
  • Metamizol (C₁₃H₁₆N₃NaO₄S): Possesses a more complex, hydrophilic structure due to sulfonation. Key features include:
  • A phenyl ring at C-2.
  • Methyl groups at N-1 and C-5 (shared with Propyphenazone).
  • An N-methylated sulfonate group (-N(CH₃)CH₂SO₃⁻Na⁺) attached to the N-4 nitrogen (or C-4 in tautomeric forms). This sulfonate moiety drastically increases water solubility, making Metamizol suitable for parenteral administration. Crucially, this group makes Metamizol a pro-drug. The active metabolites are formed only after hydrolytic cleavage of the sulfonate side chain, yielding 4-Methylaminoantipyrine (4-MAA) and subsequently 4-Aminoantipyrine (4-AA) [1] [6].

Tautomerism and Reactivity: The pyrazolone ring exists in equilibrium between lactam (keto) and lactim (enol) tautomeric forms. For Propyphenazone, the 3-pyrazolone tautomer (lactam form with carbonyl at C-3) is dominant and stabilized by the N-1 methyl and N-2 phenyl groups. In Metamizol, the sulfonate group on N-4 influences the electronic distribution and tautomeric equilibrium. This difference impacts their chemical reactivity, metabolic susceptibility, and interaction with biological targets. The lactam form predominates functionally in both, but the electron-withdrawing sulfonate in Metamizol makes the N-4 position a key site for hydrolytic activation [6] [8].

Metabolism and Functional Consequences:

  • Propyphenazone: Undergoes primarily hydroxylation of the isopropyl group (forming 4-(2-hydroxyisopropyl) derivatives) and aromatic hydroxylation of the phenyl ring, followed by glucuronidation. These metabolites generally retain some COX inhibitory activity but are less potent than the parent drug. Its direct action means pharmacological effects correlate with plasma levels of the unchanged compound [3] [6].
  • Metamizol: Undergoes rapid, extensive, and complex hydrolytic metabolism:
  • Non-enzymatic hydrolysis in gastric fluid and enzymatic hydrolysis in plasma/liver cleaves the sulfonate group, yielding the primary active metabolite, 4-Methylaminoantipyrine (4-MAA).
  • 4-MAA is further demethylated to 4-Aminoantipyrine (4-AA).
  • Both 4-MAA and 4-AA undergo N-acetylation and hydroxylation. Crucially, the analgesic and antipyretic effects are primarily attributed to 4-MAA and, to a lesser extent, 4-AA, not the parent Metamizol. This metabolic activation is essential for its function and explains the delay in onset compared to Propyphenazone [2] [6].

Properties

CAS Number

124779-64-2

Product Name

Propyphenazone-metamizol

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Molecular Formula

C27H34N5NaO5S

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C14H18N2O.C13H17N3O4S.Na/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h5-10H,1-4H3;4-8H,9H2,1-3H3,(H,18,19,20);/q;;+1/p-1

InChI Key

SQDMMXFQUYLGQK-UHFFFAOYSA-M

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Synonyms

propyphenazone-metamizol

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.